Methyl 2-fluoro-6-(hydroxymethyl)benzoate
Description
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 2-fluoro-6-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4,11H,5H2,1H3 |
InChI Key |
PZRBJKXRRRLSDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)CO |
Origin of Product |
United States |
Preparation Methods
Fluorination Approaches
Representative Synthetic Route with Reaction Conditions
A detailed synthetic route adapted from nucleoside analog synthesis literature (which shares similar functional groups) is summarized below:
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Protection of secondary alcohol | Tetrahydropyranyl (THP) protection using dihydropyran, catalytic acid | High yield; protects hydroxyl group for subsequent steps |
| 2 | Protection of tertiary alcohol | 4-Methoxybenzyl (PMB) protection | High yield; stabilizes oxocarbenium intermediates |
| 3 | Oxidation of protected alcohol to ketone | Dess-Martin periodinane | Excellent yield; mild oxidation |
| 4 | Wittig olefination to introduce alkene | Wittig reagent, base | Moderate to good yield |
| 5 | Deprotection of PMB group | Acidic or oxidative conditions | High yield |
| 6 | Hydroboration of alkene to form hydroxymethyl group | 9-Borabicyclo[3.3.1]nonane (9-BBN) | High yield, stereoselective |
| 7 | Nucleophilic fluorination of tertiary alcohol | Diethylaminosulfur trifluoride (DAST) | Moderate yield; elimination side products possible |
| 8 | Hydrogenolysis of benzyl ether | Pd/C, H2 atmosphere | High yield |
| 9 | Esterification or acetolysis | Acidic methanol or acetic anhydride | High yield |
This sequence illustrates the complexity of preparing this compound analogs, especially when stereochemistry and protecting groups are critical.
Analytical Data and Purity Assessment
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) is used to confirm the chemical structure and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC) ensures purity, typically >95%.
- 2D-NOESY NMR experiments can confirm stereochemical orientation of substituents on the aromatic ring and side chains.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Notes |
|---|---|---|---|---|
| Nucleophilic fluorination with DAST | Direct fluorination of alcohol precursors; widely used | Moderate yields; elimination byproducts; requires careful control | 40-60% | Common in complex nucleoside analog synthesis |
| Electrophilic fluorination (Selectfluor, NFSI) | Mild conditions; selective for activated aromatics | May require electron-rich substrates; possible over-fluorination | Variable | Less common for this compound |
| Direct fluorination of halobenzoates | Straightforward; uses commercially available precursors | Harsh conditions; regioselectivity challenges | Moderate | Often requires further functional group manipulation |
| Hydroxymethylation via aldehyde reduction | High regioselectivity; stereochemical control possible | Multi-step; requires protecting groups | High | Used in nucleoside analog synthesis |
Summary of Research Findings
- The synthesis of this compound involves careful orchestration of fluorination, protection, oxidation, and reduction steps to achieve the desired substitution pattern and stereochemistry.
- Nucleophilic fluorination using diethylaminosulfur trifluoride is a common method but may suffer from side reactions and moderate yields.
- Protective group strategies such as tetrahydropyranyl and benzyl ethers are critical to prevent side reactions during multi-step synthesis.
- Analytical techniques including NMR, HRMS, and HPLC are essential for confirming structure and purity.
- Research on related compounds, particularly in the context of nucleoside analogues for antiviral applications, provides valuable synthetic methodologies applicable to this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: 2-Fluoro-6-(carboxymethyl)benzoic acid.
Reduction: 2-Fluoro-6-(hydroxymethyl)benzyl alcohol.
Substitution: 2-Amino-6-(hydroxymethyl)benzoate or 2-Thio-6-(hydroxymethyl)benzoate.
Scientific Research Applications
Methyl 2-fluoro-6-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-6-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Key Differences
The structural analogs of Methyl 2-fluoro-6-(hydroxymethyl)benzoate differ in substituent type, position, or electronic properties. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
Hydroxymethyl vs. Methyl (CAS 197516-57-7) :
- The hydroxymethyl group increases polarity and hydrogen-bonding capacity compared to the methyl group, making this compound more soluble in polar solvents .
- Methyl 2-fluoro-6-methylbenzoate is more lipophilic, favoring membrane permeability in drug design .
Hydroxymethyl vs. Methoxy (CAS 178747-79-0): The methoxy group (–OCH₃) is electron-donating, activating the benzene ring toward electrophilic substitution, whereas the hydroxymethyl group (–CH₂OH) can act as a hydrogen-bond donor, influencing binding affinity in biological systems .
Hydroxymethyl vs.
Amino Substitution (CAS 848678-60-4): The amino group (–NH₂) in Methyl 3-amino-6-fluoro-2-methylbenzoate enables interactions with enzyme active sites, making it a candidate for sodium channel inhibitors (e.g., NaV1.8) in pain therapeutics .
Biological Activity
Methyl 2-fluoro-6-(hydroxymethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications in drug development, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9F O3
- Molecular Weight : Approximately 184.16 g/mol
- Functional Groups : The compound features a fluorine atom and a hydroxymethyl group on the benzoate ring, which enhances its lipophilicity and metabolic stability.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Interactions : The presence of fluorine enhances binding affinity to various enzymes, which may improve the compound's efficacy in therapeutic applications.
- Pharmacological Potential : Studies suggest that this compound may have applications in drug development due to its interactions with biological targets that are crucial for disease treatment.
- Neuropharmacology : Preliminary studies indicate potential locomotor activity in animal models, suggesting implications for neuropharmacological applications.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Fluorination Reactions : Utilizing fluorinating agents to introduce the fluorine atom at the 2-position of the benzoate.
- Hydroxymethylation : Employing hydroxymethylating agents to install the hydroxymethyl group at the 6-position.
These synthetic routes are crucial for producing derivatives that may enhance biological activity or selectivity.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Enzyme Binding | Enhanced affinity due to fluorine substitution | |
| Locomotor Activity | Significant effects observed in animal models | |
| Drug Development Potential | Promising interactions with therapeutic targets |
Detailed Research Insights
- In Vitro Studies : In vitro evaluations have shown that this compound interacts with specific receptors and enzymes, leading to altered biochemical pathways that could be beneficial for therapeutic interventions.
- In Vivo Models : Animal studies have indicated that this compound may influence locomotor functions, which could be relevant for conditions such as Parkinson's disease or other neurodegenerative disorders.
- Mechanistic Studies : Further investigations into the mechanism of action reveal that the compound may modulate signaling pathways associated with oxidative stress and inflammation, potentially offering protective effects against cellular damage .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-fluoro-6-(hydroxymethyl)benzoate, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves functionalization of the benzoate core via nucleophilic substitution or oxidation-reduction strategies. For example, the hydroxymethyl group can be introduced via controlled reduction of a carbonyl precursor (e.g., using NaBH₄ or LiAlH₄ in anhydrous THF) under inert conditions to avoid over-reduction . Fluorination at the 2-position is best achieved via electrophilic aromatic substitution (e.g., using Selectfluor™) or halogen exchange (Halex reaction) with KF in polar aprotic solvents like DMF . Competing side reactions, such as ester hydrolysis, can be suppressed by using anhydrous conditions and low temperatures (0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are critical. The hydroxymethyl proton (~δ 4.5–5.0 ppm) and fluorine’s deshielding effect on adjacent carbons are diagnostic. ¹⁹F NMR can confirm fluorine incorporation (δ -110 to -120 ppm for aryl-F) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using instruments like ORTEP-III) resolves spatial arrangements, particularly the orientation of the hydroxymethyl and fluoro groups. Hydrogen-bonding networks between the hydroxyl and ester groups can stabilize the crystal lattice .
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (ester C=O) validate functional groups .
Advanced Research Questions
Q. How do the electronic effects of the 2-fluoro and 6-hydroxymethyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoro group activates the benzene ring toward electrophilic substitution at the para position, while the hydroxymethyl group (electron-donating via resonance) directs reactivity to the ortho/para positions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings . Experimental validation involves synthesizing Pd-complexed intermediates and monitoring coupling efficiency via LC-MS .
Q. What computational strategies can predict the thermodynamic stability and solvation effects of this compound?
- Methodological Answer :
- DFT Studies : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model intramolecular hydrogen bonding between the hydroxymethyl and ester groups. Solvation free energies can be calculated using the SMD model in solvents like water or methanol .
- Molecular Dynamics (MD) : Simulate conformational flexibility in solution (e.g., GROMACS) to assess solvent accessibility of functional groups, which impacts catalytic or biological interactions .
Q. How can this compound serve as a precursor for bioactive molecules, and what are key derivatization pathways?
- Methodological Answer :
- Ester Hydrolysis : Treat with aqueous NaOH/MeOH to yield the carboxylic acid, a common intermediate for prodrugs .
- Hydroxymethyl Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the hydroxymethyl group to a carbonyl, enabling further functionalization (e.g., Schiff base formation) .
- Fluorine Retention : Fluorine’s metabolic stability makes it valuable in drug design. Coupling with amines (e.g., via EDC/HOBt) generates amide derivatives for kinase inhibitor screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
